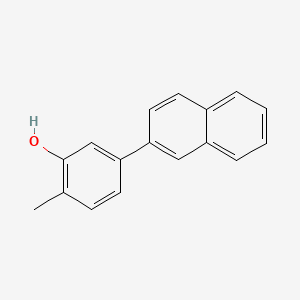

2-Methyl-5-(naphthalen-2-YL)phenol

Description

Significance of Substituted Phenols in Advanced Chemical Research

Substituted phenols are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a vast array of complex molecules. The hydroxyl group attached to the aromatic ring is not only a key functional group in its own right but also a powerful directing group for further chemical transformations. The acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide ion are fundamental to their reactivity.

The presence of additional substituents on the phenolic ring, such as the methyl group in the target compound, can significantly influence the electronic and steric properties of the molecule. These modifications can tune the reactivity of the phenol (B47542), affecting its acidity, oxidation potential, and the regioselectivity of electrophilic substitution reactions. This tunability makes substituted phenols crucial building blocks in the synthesis of pharmaceuticals, polymers, and advanced materials.

Role of Naphthalene (B1677914) Derivatives in Bridging Aromatic Systems

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. This extended π-electron system imparts distinct properties compared to monocyclic aromatics like benzene. Naphthalene derivatives are more reactive towards certain electrophilic substitution and oxidation reactions. researchgate.net The presence of a naphthalene moiety within a larger molecule can introduce unique photophysical properties, making such compounds interesting for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Structural and Synthetic Context of 2-Methyl-5-(naphthalen-2-YL)phenol within Aryl Naphthyl Phenols

This compound belongs to the class of aryl naphthyl phenols, which are characterized by a direct bond between a phenolic ring and a naphthalene ring system. The specific substitution pattern—a methyl group at position 2 and the naphthalene-2-yl group at position 5 of the phenol ring—defines its unique chemical identity.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structures | Phenol and Naphthalene |

| Linkage | Direct C-C bond between the phenyl and naphthyl rings |

| Substituents on Phenol | Methyl group at C2, Hydroxyl group at C1 |

| Point of Attachment | Naphthalene ring is attached at its 2-position to the C5 position of the methylphenol ring |

The synthesis of such compounds typically relies on modern cross-coupling reactions. While specific research on the synthesis of this compound is limited, established methods for the formation of aryl-aryl bonds are highly applicable. Prominent among these are the Suzuki-Miyaura coupling and the Ullmann condensation.

The Suzuki-Miyaura coupling would likely involve the reaction of a boronic acid or ester derivative of one aromatic component (e.g., 2-naphthaleneboronic acid) with a halogenated derivative of the other (e.g., 5-bromo-2-methylphenol), catalyzed by a palladium complex. This method is renowned for its high functional group tolerance and generally good yields.

The Ullmann condensation , a classical method for forming aryl-aryl and aryl-ether bonds, typically involves the copper-catalyzed reaction of an aryl halide with another aromatic compound. nist.gov While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile. nist.gov

Detailed Research Findings

Specific research focused exclusively on this compound is not widely available in the public domain. However, we can infer its properties and potential research interest based on its structural components and related molecules.

Table 2: Predicted and Known Properties of this compound and its Constituents

| Property | 2-Methylphenol (o-Cresol) | 2-Methylnaphthalene (B46627) | This compound (Predicted/Inferred) |

| Molar Mass | 108.14 g/mol | 142.20 g/mol | 248.31 g/mol |

| Appearance | Colorless to yellowish liquid or crystals | White solid | Likely a solid at room temperature |

| Boiling Point | 191 °C | 241-242 °C | Expected to be significantly higher than its constituents |

| Melting Point | 30.9 °C | 34-36 °C | Expected to be a crystalline solid with a defined melting point |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Expected to be insoluble in water and soluble in common organic solvents like ethanol, acetone, and dichloromethane |

| CAS Number | 95-48-7 | 91-57-6 | 1261947-11-8 |

Data for o-cresol (B1677501) and 2-methylnaphthalene are from established chemical databases. Properties for this compound are inferred based on its structure and the properties of its components.

While no dedicated studies on this compound were found, research on related Schiff bases, such as 2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol, provides insights into the types of molecular interactions and potential applications of compounds containing both a methylphenol and a naphthalene moiety. These studies often focus on the photophysical properties and potential for metal complexation. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-naphthalen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-12-6-7-16(11-17(12)18)15-9-8-13-4-2-3-5-14(13)10-15/h2-11,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWWLNDVZBPDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683869 | |

| Record name | 2-Methyl-5-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261947-11-8 | |

| Record name | 2-Methyl-5-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 2 Methyl 5 Naphthalen 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms within 2-Methyl-5-(naphthalen-2-yl)phenol can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their chemical environments. The spectrum is characterized by distinct signals in the aromatic, phenolic hydroxyl, and aliphatic regions.

The aromatic protons of the naphthalene (B1677914) and phenol (B47542) rings typically resonate in the downfield region between δ 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns are dictated by the substitution pattern and the electronic effects of the hydroxyl and methyl groups. The single proton on the phenol ring, situated between the methyl and naphthalene substituents, is expected to appear as a singlet or a finely split multiplet. The protons on the naphthalene ring will exhibit a complex pattern of doublets and multiplets arising from spin-spin coupling between adjacent protons.

The phenolic hydroxyl proton (-OH) is typically observed as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The methyl group (-CH₃) attached to the phenol ring will present as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | 4.5-5.5 | br s |

| Naphthalene H | 7.4-8.0 | m |

| Phenol H | 7.0-7.3 | m |

| Methyl H | 2.2 | s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atom bearing the hydroxyl group (C-OH) on the phenol ring is expected to resonate in the range of δ 150-160 ppm. The other aromatic carbons of both the phenol and naphthalene rings will appear between δ 110 and 140 ppm. The quaternary carbons, those without any attached protons, will typically show weaker signals compared to the protonated carbons. The carbon of the methyl group will be found in the upfield aliphatic region, around δ 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (Phenol) | 154.0 |

| C-Naphthalene (quaternary) | 133.5, 132.0 |

| C-Aromatic (CH) | 115-130 |

| C-Methyl | 20.5 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is particularly useful for tracing the connectivity of the protons within the naphthalene and phenol ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence): The ¹H-¹³C HMQC (or its more modern counterpart, HSQC) spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is crucial for establishing long-range connectivity. It shows correlations between protons and carbon atoms that are two or three bonds away. This technique is instrumental in connecting the naphthalene ring to the phenol ring at the correct position and confirming the relative positions of the methyl and hydroxyl groups on the phenolic ring. For instance, correlations would be expected between the protons of the methyl group and the adjacent quaternary carbon of the phenol ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic rings (both phenol and naphthalene) will give rise to a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol is expected around 1200-1260 cm⁻¹. Out-of-plane C-H bending vibrations in the aromatic rings, which are highly characteristic of the substitution pattern, will be observed in the fingerprint region between 650 and 900 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| C-O stretch (Phenol) | 1200-1260 | Strong |

| Aromatic C-H bend (out-of-plane) | 650-900 | Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong and sharp bands. The C=C stretching vibrations of the naphthalene and phenol rings, which are strong in the IR, will also be prominent in the Raman spectrum. The C-H stretching vibrations will also be visible. A key advantage of Raman spectroscopy is that the O-H stretching vibration, which is often very broad and can obscure other peaks in the FT-IR spectrum, is typically weak in the Raman spectrum, allowing for clearer observation of other vibrational modes in that region. The spectrum would also be expected to show characteristic bands for the methyl group vibrations.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful method for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the contributions from its constituent chromophores: the naphthalene ring system and the substituted phenol ring.

The electronic spectrum of this compound is primarily characterized by π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch Both the naphthalene and phenol moieties are significant chromophores that exhibit strong absorption in the ultraviolet region. researchgate.netresearchgate.net

Naphthalene Chromophore: Naphthalene itself displays a distinctive UV spectrum with strong absorptions resulting from π→π* transitions. researchgate.net These transitions give rise to a spectrum with a distinct fine structure. researchgate.net The presence of conjugated aromatic bonds is a key factor in these characteristic absorptions. researchgate.net

Phenol Chromophore: Phenols typically show two main absorption bands in the UV region, corresponding to π→π* transitions. researchgate.net These are often referred to as the B-band (shorter wavelength) and the C-band (longer wavelength). researchgate.net The hydroxyl group's lone pair electrons can conjugate with the aromatic π-system, influencing the energy of these transitions.

Table 1: Typical UV Absorption Maxima for Parent Chromophores

| Chromophore | Transition | Typical λmax (nm) |

|---|---|---|

| Phenol | π→π* | ~210, ~270 |

| Naphthalene | π→π* | ~220, ~275, ~312 |

This table presents generalized data for the parent compounds in common solvents.

The substitution pattern on both the phenol and naphthalene rings significantly modulates the UV-Vis absorption profile of the molecule. The methyl (-CH₃) and hydroxyl (-OH) groups on the phenol ring, and the entire 2-methyl-5-hydroxyphenyl group on the naphthalene ring, act as auxochromes and substituents that alter the electronic properties of the parent chromophores.

The presence of substituents like methyl and hydroxyl groups typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). nih.gov This is due to the electron-donating nature of these groups, which destabilizes the ground state and/or stabilizes the excited state, thereby reducing the energy gap for the π→π* transition. nih.govresearchgate.net

The conjugation of the two aromatic systems through the C-C single bond in this compound allows for extended π-electron delocalization. This extended conjugation is a primary factor in shifting the absorption maxima to longer wavelengths compared to the individual, unsubstituted chromophores. libretexts.org The degree of planarity between the two rings will affect the extent of this conjugation; a more coplanar arrangement leads to a more significant red shift. The solvent can also play a role, with polar solvents potentially altering the fine vibronic structure of the absorption bands. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₇H₁₄O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Based on the analysis of related compounds, the fragmentation pattern of this compound under electron ionization (EI) would likely involve several key pathways:

Loss of a Methyl Radical: A common fragmentation for methylated phenols is the loss of a methyl radical (•CH₃), leading to a significant [M-15]⁺ peak.

Cleavage of the C-C bond: The bond linking the phenolic and naphthalenic moieties can cleave, leading to fragments corresponding to each ring system. This would produce ions such as [C₁₀H₇]⁺ (naphthalenyl cation) and [C₇H₇O]⁺ (methylphenoxyl cation) or related fragments.

Phenolic Fragmentation: The phenol ring itself can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO) from the phenoxy-type ions. docbrown.info

Naphthalene Fragmentation: The naphthalene fragment may also exhibit its own characteristic fragmentation pattern. nist.gov

The relative abundance of these fragment ions helps to piece together the molecule's structure. The base peak, the most intense peak in the spectrum, for a molecule like this could potentially be the molecular ion itself or a highly stable fragment. docbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion Formula | Description |

|---|---|---|

| 234 | [C₁₇H₁₄O]⁺ | Molecular Ion ([M]⁺) |

| 219 | [C₁₆H₁₁O]⁺ | Loss of a methyl radical (•CH₃) |

| 127 | [C₁₀H₇]⁺ | Naphthalenyl cation |

| 107 | [C₇H₇O]⁺ | Methylphenoxyl cation |

These are predicted fragmentation pathways and the actual spectrum may show additional or different fragments.

X-ray Crystallography for Solid-State Structural Determination (Comparative Studies with Related Arylphenols)

Studies on similar structures, such as Schiff bases containing both naphthalene and phenol rings, reveal important structural features that are likely to be present in the target compound. nih.govresearchgate.netresearchgate.net

Dihedral Angle: A key parameter is the dihedral angle between the planes of the phenolic and naphthalenic rings. In related structures, this angle can vary, indicating that there is some rotational freedom around the single bond connecting the two rings. nih.govmdpi.com This angle is influenced by steric hindrance from substituents and by packing forces within the crystal lattice. mdpi.com

Bond Lengths and Angles: The C-C bond connecting the two aromatic systems, as well as the bond lengths within the rings, would be expected to fall within typical ranges for sp²-sp² carbon bonds and aromatic C-C bonds, respectively. researchgate.net

Intermolecular Interactions: In the crystal lattice, molecules of this compound would likely be stabilized by intermolecular hydrogen bonding involving the phenolic hydroxyl group (O-H···O). nih.govresearchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal packing. researchgate.net

Table 3: Comparative Crystallographic Data from a Related Naphthalene-Phenol Structure

| Parameter | Observation in Related Structures (e.g., Schiff bases) | Expected Significance for Target Compound |

|---|---|---|

| Dihedral Angle | 8.09° to larger values observed nih.govmdpi.com | Influences electronic conjugation between the two ring systems. |

| Intermolecular H-Bond | O-H···O or O-H···N interactions are common nih.govresearchgate.net | Dictates the formation of chains or sheets in the crystal lattice. |

| π-π Stacking | Interactions between aromatic rings are frequent researchgate.net | Contributes significantly to the overall stability of the crystal structure. |

This table is based on data from related but distinct molecular structures to infer likely characteristics.

Computational and Theoretical Investigations of 2 Methyl 5 Naphthalen 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed picture of the electronic structure and energy landscape of a molecule. For 2-Methyl-5-(naphthalen-2-YL)phenol, these calculations can elucidate its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.com For this compound, DFT methods, such as B3LYP, are employed with a suitable basis set (e.g., 6-311G(d,p)) to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation on the potential energy surface. ijsred.com

The optimized geometry provides key structural parameters. For instance, in related aromatic compounds, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles with good agreement to experimental data. worldwidejournals.com For this compound, these calculations would reveal the precise orientation of the methyl and hydroxyl groups on the phenol (B47542) ring relative to the bulky naphthalene (B1677914) substituent.

The following table illustrates the type of data obtained from a DFT geometry optimization for a related molecule, 2-methyl-5-(propan-2-yl)phenol. ijsred.com A similar table would be generated for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-O (Phenol) | 1.36 Å |

| Bond Length | O-H (Phenol) | 0.96 Å |

| Bond Angle | C-O-H (Phenol) | 108.9° |

| Dihedral Angle | C-C-C-C (Ring) | ~0.0° |

This table is representative of data for a similar compound and is for illustrative purposes.

While DFT is a powerful tool, higher-level ab initio methods can provide even more accurate energy calculations, which are often considered the "gold standard" in computational chemistry. scispace.com Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are used for highly accurate single-point energy calculations on the DFT-optimized geometry. This allows for a refined understanding of the molecule's stability.

For studying the behavior of this compound upon absorption of light, methods designed for excited states, such as the Algebraic Diagrammatic Construction method to second order (ADC(2)), are employed. scispace.com These calculations can predict the energies of electronic transitions, which are crucial for interpreting UV-visible absorption spectra and understanding the photophysical properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and naphthalene ring systems, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed over the aromatic rings, representing the regions where an incoming electron would be accommodated. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com

Computational studies on similar aromatic compounds have shown that the HOMO-LUMO gap can be precisely calculated using DFT. nih.gov

| Molecular Orbital | Energy (eV) - Representative |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

This table provides representative energy values for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ijsred.comresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atom of the hydroxyl group, indicating a site prone to electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydrogen atom of the hydroxyl group, suggesting a site for nucleophilic attack. researchgate.net The naphthalene and phenol rings would exhibit a more neutral potential (green). This analysis provides a clear visual guide to the molecule's reactive sites. nih.gov

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are also instrumental in predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. ijsred.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose.

The predicted chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to confirm the structure of the synthesized compound. nih.gov While there can be systematic differences between calculated and experimental shifts, the trends and relative positions of the signals are often accurately reproduced. nih.gov

The following table illustrates the type of data generated from such a calculation for the methyl group protons in a related compound.

| Nucleus | Predicted Chemical Shift (ppm) - Representative |

| ¹H (Methyl Group) | 2.3 |

| ¹³C (Methyl Group) | 21.5 |

This table provides representative chemical shift values for illustrative purposes.

Computational Vibrational Spectroscopy (IR, Raman) for Band Assignment and Intensity

Computational vibrational spectroscopy, utilizing methods such as Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. These calculations provide vibrational frequencies and intensities, which are crucial for the assignment of experimental spectral bands to specific molecular motions.

For a molecule like this compound, a theoretical vibrational analysis would be performed after optimizing the molecular geometry, typically using a functional like B3LYP with a basis set such as 6-311G(d,p). The resulting calculated frequencies are often scaled by a factor (e.g., 0.95-0.98) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

A computational study on the analogous compound 2-methyl-5-(propan-2-yl)phenol (carvacrol) using the B3LYP/6-311G(d,p) level of theory provides a template for the expected vibrational modes. ijsred.com The key vibrations for this compound would include:

O-H Stretch: A prominent, sharp band in the high-frequency region of the IR spectrum, typically around 3500-3700 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

Aromatic C-H Stretches: Occurring above 3000 cm⁻¹, these vibrations correspond to the stretching of C-H bonds on both the phenol and naphthalene rings.

Aliphatic C-H Stretches: Arising from the methyl group, these are expected in the 2800-3000 cm⁻¹ region.

C=C Aromatic Ring Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the aromatic systems. The naphthalene moiety would contribute a complex set of bands here. ijcesen.com

O-H Bend: This in-plane bending vibration is coupled with C-H bending and is typically found in the 1300-1400 cm⁻¹ range.

C-O Stretch: The stretching of the phenol carbon-oxygen bond gives rise to a strong band, usually in the 1200-1300 cm⁻¹ region.

The table below illustrates the kind of data that would be generated from such a computational analysis, based on findings for similar structures. ijsred.comresearchgate.net

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Intensity (Arbitrary Units) | Vibrational Assignment |

| ~3650 | High | O-H stretch |

| ~3100 - ~3050 | Medium | Aromatic C-H stretch (Naphthalene & Phenol) |

| ~2980 - ~2930 | Medium | Asymmetric/Symmetric CH₃ stretch |

| ~1620, ~1580, ~1510 | High-Medium | C=C aromatic ring stretching |

| ~1450 | Medium | CH₃ asymmetric bending |

| ~1380 | Medium | O-H in-plane bending |

| ~1260 | High | C-O stretching |

Calculation of UV-Vis Absorption Maxima and Transition Probabilities

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This approach calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light. The results provide the maximum absorption wavelengths (λmax) and the oscillator strengths (f), which are proportional to the transition probabilities and, thus, the intensity of the absorption bands. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic naphthalene and phenol ring systems. The naphthalene moiety, in particular, is a strong chromophore. Theoretical calculations on naphthalene itself show characteristic absorptions that would be modified by the substituted phenol ring. ijcesen.com

A TD-DFT calculation, often performed with the same functional and basis set used for geometry optimization, would yield data on the primary electronic transitions. The key transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is expected to have significant character on the electron-rich phenol ring, while the LUMO would be distributed across the electron-accepting naphthalene system.

The table below presents the type of results expected from a TD-DFT calculation on this compound, modeled after studies on similar aromatic compounds. ijsred.comjcsp.org.pk

Table 2: Illustrative Calculated UV-Vis Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| ~320 | High | HOMO → LUMO (π→π) |

| ~280 | Very High | HOMO-1 → LUMO (π→π) |

| ~250 | Medium | HOMO → LUMO+1 (π→π*) |

These transitions are responsible for the characteristic UV-Vis spectrum of the compound, with the conjugation between the phenol and naphthalene rings likely causing a red-shift (shift to longer wavelengths) compared to the individual, unsubstituted chromophores.

Mechanistic Insights from Theoretical Reaction Pathway Studies

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, identifying the most likely pathways and the energetic barriers involved.

Transition State Theory and Reaction Rate Constant Calculations for Relevant Processes

Transition State Theory (TST) is a cornerstone for the computational study of reaction kinetics. By locating the transition state (the highest energy point along the minimum energy reaction path) for a given reaction, the activation energy (energy barrier) can be determined. This barrier is the primary determinant of the reaction rate constant (k), which can be calculated using the Eyring equation from TST.

A relevant process to study for a phenol derivative like this compound would be its reaction with a hydroxyl radical (•OH), a key step in atmospheric or advanced oxidation process degradation. mdpi.com Computational studies on the reaction of other phenols, such as acetaminophen, with •OH have shown that several pathways are possible, including hydrogen abstraction from the phenolic -OH group or radical addition to the aromatic ring. mdpi.com

The rate constants for these competing pathways can be calculated, and the branching ratios (the percentage of the reaction that proceeds through each pathway) can be determined. For instance, a calculation might show that hydrogen abstraction from the phenolic hydroxyl group has the lowest energy barrier and is therefore the dominant reaction pathway. mdpi.com

Potential Energy Surface Mapping for Reaction Intermediates and Reaction Coordinates

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, from reactants to products, including any reaction intermediates and transition states.

The reaction coordinate is a one-dimensional slice through the PES that represents the progress of the reaction. A plot of energy versus the reaction coordinate provides a clear profile of the reaction mechanism. For the reaction of this compound with an •OH radical, the PES would show:

Reactants: The initial energy of the separated this compound and •OH radical.

Pre-reaction Complex: A shallow energy well corresponding to the initial, non-covalent association of the reactants.

Transition State(s): Energy maxima corresponding to the barriers for different pathways (e.g., hydrogen abstraction vs. radical addition).

Intermediate(s): Energy minima corresponding to any stable species formed during the reaction, such as a phenoxy radical intermediate.

Product Complex: The non-covalently associated products.

Products: The final energy of the separated product molecules.

Such a mapping provides a complete energetic picture of the reaction, allowing for a detailed understanding of the mechanism and kinetics. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be particularly useful for:

Intermolecular Interactions: In a condensed phase (e.g., in solution or in a crystal), this compound will interact with surrounding molecules. MD simulations can characterize these interactions. Key interactions would include:

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor to solvent molecules (like water) or to other molecules of the same compound.

π-π Stacking: The large, flat surface of the naphthalene ring system can engage in π-π stacking interactions with other aromatic molecules, an important non-covalent force in molecular assembly. nih.govresearchgate.net

Hydrophobic Interactions: The hydrocarbon backbone of the molecule will interact favorably with non-polar environments.

By simulating the molecule in different environments, MD can provide a detailed picture of its solvation, aggregation, and dynamic conformational preferences.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 5 Naphthalen 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Moiety

The phenol moiety of 2-Methyl-5-(naphthalen-2-YL)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methyl groups. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comchemistrysteps.com

Regioselectivity and Activating Effects of the Hydroxyl and Methyl Groups

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com This is due to its ability to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. byjus.com The methyl (-CH₃) group is also an activating group and an ortho, para-director, although its activating effect is weaker than that of the hydroxyl group and operates primarily through an inductive effect. youtube.com

In this compound, the hydroxyl group is at position 1, the methyl group at position 2, and the naphthalen-2-yl group at position 5. The directing effects of the hydroxyl and methyl groups are cooperative, both activating the positions ortho and para to them. The available positions for electrophilic attack on the phenolic ring are 3, 4, and 6.

Position 6: This position is ortho to the strongly activating hydroxyl group and meta to the methyl group.

Position 4: This position is para to the hydroxyl group and meta to the methyl group.

Position 3: This position is ortho to the methyl group and meta to the hydroxyl group.

Considering the powerful ortho, para-directing nature of the hydroxyl group, electrophilic substitution is most likely to occur at positions 4 and 6. chemistrysteps.com The bulky naphthalen-2-yl group at position 5 will sterically hinder attack at the adjacent positions, particularly position 4 and to a lesser extent, position 6. Therefore, while both positions 4 and 6 are electronically favored, the steric hindrance from the large naphthyl substituent may influence the product distribution. ncert.nic.in

Halogenation, Nitration, and Sulfonation Studies

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com Reaction with bromine in a non-polar solvent like carbon disulfide would likely yield a mixture of monobrominated products, primarily at the less sterically hindered positions activated by the hydroxyl group. stackexchange.com Due to the steric bulk of the naphthyl group, bromination at position 6 might be favored over position 4. In a polar solvent like water, polysubstitution to yield a di- or tri-brominated product could occur. byjus.comstackexchange.com

Nitration: Nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para nitro-phenols. byjus.com For this compound, nitration would be expected to occur at positions 4 and 6. The use of concentrated nitric acid, especially in the presence of sulfuric acid, could lead to the introduction of multiple nitro groups or oxidation of the aromatic ring. byjus.com

Sulfonation: Sulfonation of phenols with concentrated sulfuric acid is a reversible reaction. The position of sulfonation can be temperature-dependent. At lower temperatures, the kinetically controlled product is often the ortho-sulfonated phenol, while at higher temperatures, the thermodynamically more stable para-isomer is favored. For the title compound, sulfonation would likely occur at positions 4 and 6, with the product ratio influenced by reaction conditions and steric factors. The presence of bulky substituents can sometimes hinder sulfonation. nih.gov

Friedel-Crafts Reactions and Catalyst Considerations in Substituted Phenols

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally not performed on phenols using traditional Lewis acid catalysts like aluminum chloride (AlCl₃). stackexchange.comquora.com This is because the Lewis acid can coordinate with the lone pair of electrons on the phenolic oxygen, deactivating the ring towards electrophilic attack. stackexchange.com

Friedel-Crafts Alkylation: While challenging, Friedel-Crafts alkylation of phenols can be achieved under certain conditions, often leading to a mixture of ortho and para substituted products. doubtnut.com For this compound, the steric hindrance from the existing substituents would likely favor alkylation at the less hindered position 6. Milder Lewis acids or alternative catalytic systems might be required to avoid catalyst deactivation and side reactions. jk-sci.com

Friedel-Crafts Acylation: Friedel-Crafts acylation of phenols is even more problematic as it can lead to O-acylation (ester formation) rather than the desired C-acylation (ketone formation). curlyarrows.com The Fries rearrangement can be used to convert the initially formed phenyl ester to the corresponding hydroxyarylketone, typically requiring an excess of the Lewis acid catalyst. curlyarrows.com Given the complexity and potential for side reactions, alternative methods for introducing an acyl group onto the phenolic ring of this compound would likely be preferred.

Oxidation Pathways of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinones or engage in oxidative coupling reactions.

Formation of Quinone Derivatives

Phenols can be oxidized to quinones, which are fully conjugated cyclic diones. wikipedia.org The oxidation of this compound would likely lead to the formation of a quinone derivative. The structure of the resulting quinone would depend on the specific oxidizing agent used and the reaction conditions. For example, oxidation of similar substituted phenols can yield benzoquinones. wikipedia.org In the case of this compound, oxidation could potentially lead to a substituted benzoquinone, with the naphthalen-2-yl group remaining as a substituent.

Oxidative Coupling Reactions and Polymerization Pathways

Phenols can undergo oxidative coupling reactions, where two phenol units are joined together. These reactions can be catalyzed by various metal complexes or proceed via radical mechanisms. nih.govnih.gov The coupling can occur between carbon-carbon or carbon-oxygen bonds, leading to the formation of biphenols, diphenoquinones, or polyphenoxy ethers. soton.ac.ukresearchgate.net

For this compound, oxidative coupling could lead to dimerization or polymerization. The regioselectivity of the coupling would be influenced by the steric hindrance of the substituents and the electronic properties of the radical intermediates formed during the reaction. nih.gov The presence of the large naphthalen-2-yl group would likely direct the coupling to the less hindered positions on the phenolic ring. Such reactions can be a route to novel polymeric materials with potentially interesting properties derived from the combination of the phenol and naphthalene (B1677914) moieties.

Reactivity of the Naphthalene Moiety

The naphthalene ring system in this compound is a key site for chemical transformations. Its reactivity is distinct from that of the attached phenol ring and is influenced by the electronic effects of the substituent.

Electrophilic Aromatic Substitution on the Naphthalene Ring

Naphthalene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. scribd.com Substitution on the naphthalene nucleus can occur at two distinct positions: the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). The α-position is typically favored kinetically because the carbocation intermediate (a σ-complex) is better stabilized by resonance, with more contributing structures that preserve one of the benzene rings' aromaticity. wordpress.com

In the case of this compound, the naphthalene ring is substituted at the 2-position with a 4-methyl-3-hydroxyphenyl group. This substituent, as a whole, acts as an activating group due to the electron-donating nature of the phenolic hydroxyl and methyl groups, directing incoming electrophiles primarily to the unsubstituted ring. The hydroxyl group is a powerful activating ortho-, para-director. Therefore, the substituent at C2 of the naphthalene ring will direct electrophilic attack to specific positions.

The most likely positions for electrophilic attack on the naphthalene moiety are:

Position 1 (α-position): This position is ortho to the activating substituent and is inherently favored in naphthalene substitutions. stackexchange.com

Position 3 (β-position): This is also ortho to the activating group, but α-attack is generally preferred.

Position 6 (β-position): This position is para to the C2 substituent, but in the adjacent ring. Activating groups on one ring can direct substitution to the other ring. stackexchange.comechemi.com

The outcome of a specific reaction can be influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature. For instance, in the sulfonation of naphthalene, the product distribution is temperature-dependent: 1-naphthalenesulfonic acid is the kinetic product formed at lower temperatures (around 80°C), while 2-naphthalenesulfonic acid is the thermodynamic product favored at higher temperatures (around 160°C). scribd.comwordpress.com For Friedel-Crafts acylation on activated naphthalenes like 2-methoxynaphthalene, substitution often occurs at the 1- or 6-position, with the distribution being sensitive to reaction conditions. stackexchange.comechemi.com

| Reaction | Typical Reagents | Predicted Major Product(s) (Substitution Position) | Controlling Factors |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Nitro and 6-Nitro derivatives | Kinetic control generally favors the 1-position due to carbocation stability. |

| Halogenation | Br₂/FeBr₃ | 1-Bromo derivative | Strong preference for the activated α-position. wordpress.com |

| Sulfonation | H₂SO₄ | 1-Sulfonic acid (low temp), 6-Sulfonic acid (high temp) | Reaction is reversible; kinetic vs. thermodynamic product control. scribd.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl derivative | The bulky complex of the acyl chloride and Lewis acid may favor the less sterically hindered 6-position. wordpress.comechemi.com |

Hydrogenation and Reduction Reactions of the Naphthalene System

The naphthalene core can be partially or fully reduced through hydrogenation. The products formed depend significantly on the catalyst and reaction conditions. numberanalytics.com

Catalytic Hydrogenation: Using metal catalysts like nickel, platinum, or palladium, naphthalene can be hydrogenated to form 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin) or, under more forcing conditions (higher temperature and pressure), to decahydronaphthalene (B1670005) (Decalin). youtube.com In substituted naphthalenes like 2-naphthol (B1666908), hydrogenation tends to occur on the unsubstituted ring first. acs.org For this compound, catalytic hydrogenation is expected to selectively reduce the unsubstituted ring of the naphthalene moiety, yielding 2-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol.

Birch Reduction: This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. It typically reduces one of the aromatic rings to a 1,4-diene. For naphthalene, the initial product is 1,4-dihydronaphthalene. Under more vigorous conditions, this can isomerize to the conjugated 1,2-dihydronaphthalene, which is then further reduced to Tetralin. stackexchange.com The presence of the electron-donating phenolic substituent makes the ring it is attached to less susceptible to reduction. Therefore, the Birch reduction would selectively reduce the unsubstituted ring of the naphthalene system.

| Method | Reagents & Conditions | Expected Major Product | Mechanism/Notes |

|---|---|---|---|

| Catalytic Hydrogenation (Partial) | H₂, Pd/C, moderate temp/pressure | 2-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol | Hydrogenation occurs preferentially on the unsubstituted ring. acs.orgacs.org |

| Catalytic Hydrogenation (Complete) | H₂, Ni or Pt, high temp/pressure | 2-Methyl-5-(decahydronaphthalen-2-yl)phenol | Forcing conditions lead to the saturation of both rings. youtube.com |

| Birch Reduction | Na, liq. NH₃, EtOH | 2-Methyl-5-(1,4,5,8-tetrahydronaphthalen-2-yl)phenol | Dissolving metal reduction adds hydrogen at the 1,4-positions of the unsubstituted ring. |

Radical Reactions Involving this compound and its Derivatives

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. nih.gov This activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a radical species (R•), a process known as hydrogen atom transfer (HAT). This reaction deactivates the harmful radical and produces a relatively stable phenoxyl radical.

The antioxidant capacity of this compound is determined by the stability of the phenoxyl radical formed upon hydrogen donation. The stability of this radical is influenced by:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized into the attached aromatic ring. In this compound, the electron can also be delocalized into the extensive π-system of the naphthalene moiety, which should significantly enhance its stability.

Substituent Effects: The methyl group at the ortho position provides a modest electron-donating inductive effect, which can slightly destabilize the radical. However, steric hindrance from the ortho-methyl group may also influence the reactivity of the phenoxyl radical.

Studies on related compounds, such as naphthalenediols, have shown that they are potent HAT agents, with their antioxidant activity being greater than that of simple catechols. epa.govacs.org This enhanced activity is attributed to the greater stabilization of the resulting radical by the larger aromatic system. The radical scavenging activity of phenolic compounds can be quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a more potent antioxidant causes a greater decrease in the absorbance of the DPPH radical. nih.govmdpi.com

| Structural Feature | Effect on Radical Scavenging | Mechanism |

|---|---|---|

| Phenolic -OH Group | Primary source of activity | Donates a hydrogen atom to quench free radicals (HAT mechanism). nih.gov |

| Naphthalene Moiety | Enhances activity | Provides extended resonance stabilization for the resulting phenoxyl radical. epa.govacs.org |

| Methyl Group (ortho to -OH) | Minor influence | Weak electron-donating effect; may provide some steric shielding of the radical. |

Acid-Base Chemistry and Acidity Enhancement Due to Substituents on Phenolic Compounds

Phenols are weak acids, with the acidity of phenol itself characterized by a pKa of approximately 10.0. sips.org.in The acidity is due to the resonance stabilization of the phenoxide ion formed upon deprotonation. byjus.com Substituents on the aromatic ring can significantly alter this acidity. numberanalytics.com

Electron-donating groups (EDGs) , such as alkyl groups (-CH₃), decrease acidity. They do this by donating electron density, which destabilizes the negative charge on the phenoxide ion, making the proton less likely to leave. firsthope.co.inpharmacareers.in For example, o-cresol (B1677501) (2-methylphenol) has a pKa of 10.3, making it less acidic than phenol. sips.org.in

Electron-withdrawing groups (EWGs) , such as nitro groups (-NO₂), increase acidity. They withdraw electron density, which helps to delocalize and stabilize the negative charge on the phenoxide ion, facilitating proton loss. firsthope.co.inpharmacareers.in For instance, p-nitrophenol is significantly more acidic than phenol, with a pKa of 7.2. sips.org.in

For this compound, the acidity of the hydroxyl group is influenced by both the methyl group and the naphthalen-2-yl substituent.

Methyl Group: Located ortho to the hydroxyl group, the methyl group is an EDG and will decrease acidity.

| Compound | pKa | Effect of Substituent(s) on Acidity |

|---|---|---|

| Phenol | 10.0 | Reference compound. sips.org.in |

| o-Cresol (2-Methylphenol) | 10.3 | -CH₃ is an EDG, decreases acidity. sips.org.in |

| m-Cresol (3-Methylphenol) | 10.1 | -CH₃ is an EDG, decreases acidity. |

| p-Nitrophenol | 7.2 | -NO₂ is a strong EWG, increases acidity. sips.org.in |

| This compound | Predicted: ~10.1-10.2 | Acidity decreased by ortho-methyl (EDG), slightly increased by meta-naphthyl (EWG by induction). |

Emerging Research Directions and Potential Applications in Advanced Materials

Role of 2-Methyl-5-(naphthalen-2-YL)phenol in Polymer and Material Precursors

The rigid and electronically active nature of the naphthalene (B1677914) unit, combined with the reactive phenol (B47542) group, makes this compound a promising monomer or precursor for high-performance polymers and materials.

The incorporation of arylphenol and naphthalene units into polymer backbones is a strategic approach to designing functional materials with enhanced thermal, mechanical, and photophysical properties. The naphthalene group, a significant polycyclic molecule, is known to improve polymer properties for various applications. nih.gov The synthesis of polymers incorporating structures similar to this compound can be achieved through various polymerization techniques.

For instance, naphthalene-based copolymers have been successfully synthesized via Suzuki coupling polymerization. mdpi.com This method allows for the combination of different comonomers, which can effectively tune the material's properties. mdpi.com The introduction of a rigid naphthalene ring into a polymer structure, such as in certain phthalonitrile-based resins, has been shown to yield materials with remarkable thermal stability and favorable thermo-mechanical properties. researchgate.net The phenol group on the this compound unit provides a reactive site for polycondensation or polyetherification reactions, allowing it to be integrated into polymer chains like polyesters, polyethers, or epoxy resins. The methyl substituent can further influence the polymer's solubility and processing characteristics.

The resulting polymers are expected to exhibit high thermal stability due to the rigid naphthalene core and strong intermolecular interactions facilitated by the polar phenol group. Research on related naphthalene-containing phthalonitrile (B49051) polymers has demonstrated T5% values (the temperature at which 5% weight loss occurs) above 470°C, indicating excellent thermal resistance. researchgate.net

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Group Utilized | Potential Polymer Type | Key Advantages |

| Polycondensation | Phenolic -OH | Polyesters, Polycarbonates | High thermal stability, good mechanical properties. |

| Polyetherification | Phenolic -OH | Poly(aryl ether)s | Excellent chemical resistance, high-temperature performance. |

| Suzuki Coupling | Naphthalene (after functionalization) | Conjugated Polymers | Tunable electronic properties for optoelectronic applications. mdpi.com |

| Epoxy Resin Formation | Phenolic -OH | Epoxy Thermosets | High adhesion, good mechanical strength, chemical resistance. |

Arylphenol and naphthalene-based structures are critical components in the field of optoelectronics. Naphthalene, in particular, is a widely used building block for constructing conjugated materials for blue-light-emitting organic light-emitting diodes (OLEDs). mdpi.com The bandgap of organic semiconductors can be systematically controlled by modifying their chemical structure, a key advantage for achieving a full-color display gamut. taylorfrancis.com

Polymers incorporating the this compound moiety could serve as host materials or emissive components in OLEDs. The wide bandgap of the naphthalene unit makes it suitable for blue-emitting materials, which are crucial for full-color displays and lighting. mdpi.com By copolymerizing this unit with other monomers that have non-planar structures, it is possible to create twisted polymer backbones that prevent strong molecular aggregation. mdpi.com This structural manipulation is crucial as it helps to decrease fluorescence quenching in the solid state, leading to more efficient OLED devices. mdpi.com The phenol group offers a site for attaching other functional groups, allowing for fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, to optimize charge injection and transport in organic semiconductor devices. mdpi.com

Advanced Catalysis Utilizing this compound Derivatives

The structural features of this compound make it an attractive platform for developing novel ligands and catalysts.

The design of appropriate ligands is central to the advancement of transition metal catalysis, influencing stereochemical control and structural diversity. eiu.edu Phenol- and naphthol-based compounds are well-established ligand scaffolds. For example, derivatives of 2-naphthol (B1666908) have been used to create chiral N,N'-dioxide ligands that, when complexed with scandium(III), effectively catalyze chemo- and enantioselective hydroxylative dearomatization reactions. nih.gov

Derivatizing this compound could lead to a new class of ligands. The phenol oxygen can act as a Lewis basic coordination site for a metal center. Further functionalization, for example, by introducing coordinating groups ortho to the hydroxyl group, could create bidentate or multidentate ligands. These ligands could offer unique steric and electronic properties, influenced by the bulky naphthalene group, potentially leading to high selectivity in catalytic transformations. eiu.edu Indenyl phenol ligands, which share structural similarities, are considered advantageous over traditional cyclopentadienyl (B1206354) ligands because their properties can be tailored for specific polymerization reactions. eiu.edu

Photoredox catalysis utilizes light to drive chemical reactions, offering sustainable pathways for complex molecular synthesis. nih.gov While direct use of this compound in this area is not established, its core components—phenol and naphthalene—are relevant to photochemistry. Naphthalene itself is a well-known photosensitizer. Phenothiazine, a molecule with structural analogies to systems containing aromatic and heteroatom functionalities, has been used as a photocatalyst. nih.gov

Derivatives of this compound could be engineered for photochemical applications. For instance, conversion to an ether or ester could modify its photophysical properties. The naphthalene unit can absorb UV light and transfer the energy to a catalytic cycle. The electron-rich phenol ring can participate in electron transfer processes, a key step in many photoredox cycles. nih.gov This opens up possibilities for using these scaffolds in reactions like the photoredox catalytic activation of stable molecules for functionalization reactions. nih.gov

Development of Chemical Sensors and Probes Based on Arylphenol-Naphthalene Scaffolds

The arylphenol-naphthalene scaffold is a promising framework for the construction of chemical sensors and probes due to its inherent photophysical properties and the potential for functionalization. Naphthalene diimides (NDIs), for example, are used in supramolecular chemistry and sensing applications, including the detection of aromatic systems through anion-π interactions. nih.gov

A sensor based on this compound could operate through fluorescence quenching or enhancement. The naphthalene unit provides a native fluorescence signal. Upon binding of a specific analyte to a receptor site functionalized onto the phenol or naphthalene ring, a change in this fluorescence could be observed. For instance, azo dyes derived from phenol-containing compounds have been synthesized and used to form coordination compounds with metal ions, a principle that can be adapted for colorimetric or fluorescent sensing of metals. researchgate.net By introducing specific binding moieties, sensors for various analytes, from metal ions to small organic molecules, could be developed.

Fluorescence-Based Sensing Mechanisms

Naphthalene-containing compounds are well-known for their inherent fluorescent properties. This intrinsic fluorescence can be modulated by the presence of the phenolic hydroxyl group and its local chemical environment. While no specific studies on the fluorescence-based sensing mechanisms of this compound have been reported, the general principles of related fluorescent sensors suggest several potential mechanisms.

Interaction with analytes could lead to changes in the fluorescence of this compound through various processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). For instance, the phenolic proton could be involved in hydrogen bonding with specific analytes, altering the electronic properties of the fluorophore and thus its emission spectrum. The presence of metal ions or other electron-deficient species could also quench or enhance the fluorescence through coordination with the hydroxyl group.

Table 1: Potential Fluorescence-Based Sensing Mechanisms for this compound

| Mechanism | Description | Potential Analytes |

| Photoinduced Electron Transfer (PET) | An analyte interacts with the phenol group, leading to electron transfer that quenches or enhances fluorescence. | Metal ions, nitroaromatic compounds |

| Intramolecular Charge Transfer (ICT) | Binding of an analyte alters the electron density distribution in the excited state, causing a shift in the emission wavelength. | Polar solvent molecules, ions |

| Excited-State Intramolecular Proton Transfer (ESIPT) | The phenolic proton is transferred to a nearby acceptor in the excited state, leading to a dual emission that can be modulated by the analyte. | Anions, hydrogen-bonding species |

Chemodosimetric Applications

Chemodosimeters are sensing molecules that undergo an irreversible chemical reaction with an analyte, resulting in a detectable signal, often a change in fluorescence or color. The phenolic moiety of this compound offers a reactive site for such transformations.

Although no specific chemodosimetric applications for this compound have been documented, its structure suggests potential. For example, the phenol group could react with specific reactive oxygen species (ROS) or electrophilic nerve agent simulants. This reaction would likely alter the electronic structure of the naphthalene fluorophore, leading to a distinct change in its emission properties, providing a clear signal for the presence of the target analyte. The specificity of the reaction would be a key determinant of the chemodosimeter's utility.

Bio-Inspired and Bio-Mimetic Material Design (excluding direct biological/clinical applications)

Nature often utilizes phenolic compounds for their adhesive and cross-linking properties. For instance, mussels produce adhesive proteins rich in L-3,4-dihydroxyphenylalanine (DOPA), a catechol-containing amino acid, to adhere to surfaces in wet environments. nih.gov The phenol group in this compound could be exploited in a similar fashion for the design of bio-inspired materials.

While direct biological applications are excluded from this discussion, the principles of bio-adhesion and material cross-linking can be applied to the development of advanced materials. For example, polymers incorporating this compound could exhibit enhanced adhesive properties or be designed to self-heal through the reversible formation of hydrogen bonds or metal-coordination complexes involving the phenolic hydroxyl group. nih.gov The bulky naphthalene group could also influence the mechanical properties and processability of such materials.

Future Prospects in Chemical Synthesis and Methodological Advancements for Complex Arylated Phenols

The synthesis of complex arylated phenols, such as this compound, remains an active area of research in organic chemistry. Traditional methods often require harsh reaction conditions. However, recent advancements have focused on the development of milder and more efficient protocols.

Modern synthetic strategies that could be applied to the synthesis of this compound and its derivatives include metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig reactions. nih.govnih.gov These methods allow for the precise formation of the carbon-carbon bond between the phenol and naphthalene rings from readily available starting materials. nih.govnih.gov Furthermore, late-stage functionalization techniques, which enable the introduction of the naphthalene moiety onto a pre-existing phenol scaffold, are also becoming increasingly powerful. nih.govnih.gov

Future research in this area will likely focus on developing even more sustainable and atom-economical synthetic routes, potentially utilizing C-H activation strategies to avoid the need for pre-functionalized starting materials. The development of such methods will not only facilitate the synthesis of this compound but also open up avenues for the creation of a diverse library of related complex arylated phenols with tailored properties for various material science applications. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Methyl-5-(naphthalen-2-YL)phenol?

A common approach involves coupling reactions between naphthalene derivatives and substituted phenols. For example, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling can be employed. In one protocol (Scheme 3 of ), K₂CO₃ in DMF at 80°C facilitated the formation of similar phenolic derivatives via base-mediated coupling. Characterization typically involves ¹H/¹³C NMR and mass spectrometry (MS) to confirm regioselectivity and purity .

Advanced: How can hydrogen bonding patterns in this compound crystals guide material design?

Hydrogen bonding networks in crystalline states can be analyzed using graph set theory (e.g., Etter’s rules) to classify interactions like D (donors) and A (acceptors). For phenolic derivatives, the hydroxyl group often participates in O–H···π or O–H···O bonds, influencing crystal packing and stability. Researchers should combine X-ray diffraction data with software like SHELXL for refinement and Mercury/CrystalExplorer for visualization. This analysis aids in predicting solubility, polymorphism, and co-crystal formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To identify substituent positions and confirm aromatic coupling patterns. For example, deshielded protons near the hydroxyl group show distinct shifts (δ ~5–6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, distinguishing isomers.

- FT-IR : Confirms hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C–H bonds .

Advanced: How can computational methods resolve contradictions in toxicological data for this compound?

Discrepancies between in vitro and in vivo toxicity results may arise from metabolic activation or species-specific clearance. A tiered approach is recommended:

QSAR Modeling : Predict acute toxicity endpoints (e.g., LD₅₀) using software like TEST or ADMET Predictor.

Density Functional Theory (DFT) : Calculate reactive sites (e.g., hydroxyl group) for electrophilic attack or oxidation .

Comparative Metabolism Studies : Use hepatocyte assays (human vs. rodent) to identify species-specific metabolites. Toxicokinetic data from should inform dose-response modeling.

Basic: What purification strategies are effective for isolating this compound?

Liquid-liquid extraction (e.g., methyl isobutyl ketone-water systems ) efficiently removes phenolic byproducts. Column chromatography with silica gel (eluent: hexane/ethyl acetate) resolves regioisomers. For high-purity crystals, slow evaporation from ethanol or THF is recommended, monitored by HPLC (C18 column, UV detection at 254 nm) .

Advanced: How do substituent effects influence the transesterification reactivity of this compound?

The phenolic hydroxyl’s acidity (pKa) and steric hindrance dictate reactivity. For example, naphthalen-2-ol derivatives (pKa ~9.5) undergo efficient transesterification with aryl esters under mild base conditions (e.g., K₂CO₃). Electron-withdrawing groups on the ester (e.g., nitro) reduce yields, while methoxy substituents enhance nucleophilicity . Kinetic studies (GC-MS monitoring) and Hammett plots can quantify these effects.

Basic: How is SHELX software applied in crystallographic studies of phenolic derivatives?

SHELXTL/SHELXL refines X-ray data by optimizing bond lengths, angles, and thermal parameters. For this compound:

- Structure Solution : Use SHELXD for Patterson methods or direct space algorithms.

- Hydrogen Bonding : Assign O–H positions via difference Fourier maps and restrain geometry.

- Validation : Check CIF files with PLATON for missed symmetry or disorder.

Advanced: What strategies mitigate data variability in antioxidant assays for phenolic compounds?

Contradictory DPPH/ABTS results may stem from solvent polarity or radical stability. Standardize protocols by:

- Solvent Selection : Use ethanol or DMSO for consistent solubility.

- Control Normalization : Express activity relative to Trolox or ascorbic acid.

- Kinetic Monitoring : Track reaction progress via UV-Vis (e.g., 517 nm for DPPH) at fixed intervals .

Basic: How is the solubility of this compound assessed in polar vs. non-polar solvents?

Phase diagrams and Hansen solubility parameters predict miscibility. Experimentally, saturation concentrations are determined gravimetrically. For example, methanol and DMF show high solubility (>50 mg/mL) due to hydrogen bonding, while hexane is poor (<1 mg/mL) .

Advanced: Can QM/MM simulations predict the environmental degradation pathways of this compound?

Yes. Hybrid quantum mechanics/molecular mechanics (QM/MM) models simulate hydrolysis or photodegradation. For instance, the hydroxyl group’s lone pairs may facilitate nucleophilic attack in aqueous media. Compare computed activation energies (Gaussian, ORCA) with experimental half-lives to validate pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.